Trichlorfon

Description

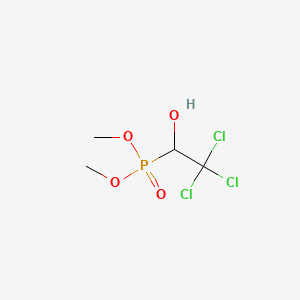

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFACJZMKEDPNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3O4P | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021389 | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White, crystalline solid, Colorless crystals | |

CAS No. |

52-68-6, 56042-26-3, 56042-27-4 | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorfon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORFON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metrifonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorfon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIFONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MVY4KU98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBF2DG4G2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VCQ9C0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 183 °F (NTP, 1992), 82.2 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Studies of Trichlorfon Biological Activity

Conversion and Bioactivation of Trichlorfon (B7771407) to Dichlorvos (B1670471)

The primary mechanism of this compound's bioactivation involves its conversion to dichlorvos (2,2-dichlorovinyl dimethyl phosphate). nih.govinchem.org This transformation is a critical step in exerting its characteristic toxic effects on the nervous system. who.int

This compound undergoes a non-enzymatic dehydrochlorination to form dichlorvos. inchem.orgresearchgate.net This chemical rearrangement occurs spontaneously in aqueous solutions and various biological environments without the need for enzymatic catalysis. oup.cominchem.org The conversion is a key feature of this compound's mode of action. who.int

The rate of this compound's conversion to dichlorvos is highly dependent on pH. inchem.orgregulations.gov In acidic conditions, this compound is relatively stable. inchem.org However, as the pH increases, the rate of dehydrochlorination to dichlorvos accelerates significantly. inchem.orgccme.ca This transformation is detectable at pH values above 5.5 and becomes rapid in alkaline media. inchem.orgccme.ca For instance, the half-life of this compound is dramatically shorter at higher pH levels, indicating a faster conversion to dichlorvos. inchem.org A study demonstrated that the maximum percentage of dichlorvos formed from this compound varied with pH, with 2.1% converted at pH 5, 25% at pH 7, and 52% at pH 9. regulations.gov

Table 1: Effect of pH on the Half-life and Conversion of this compound to Dichlorvos

| pH | Half-life of this compound | Maximum Dichlorvos Formation (%) | Reference |

|---|---|---|---|

| 4.5 | >1000 weeks | - | inchem.org |

| 5 | 104 days | 2.1 | regulations.gov |

| 6.0 | 3.5 weeks | - | inchem.org |

| 7.0 | 34 hours (or 0.4 weeks) | 25 | inchem.orgregulations.gov |

| 8.0 | 0.13 weeks | - | inchem.org |

| 8.5 | < 8 hours | 56 | regulations.gov |

| 9 | 31 minutes | 52 | regulations.gov |

This table is interactive. Click on the headers to sort the data.

The transformation of this compound to dichlorvos is not limited to simple aqueous solutions but also occurs within biological systems. inchem.orgccme.ca This conversion has been demonstrated in various biological fluids and tissues. inchem.orginchem.org For example, in vitro experiments have shown the conversion of this compound to dichlorvos in serum and liver homogenates. who.int Following administration, both this compound and its more toxic metabolite, dichlorvos, have been detected in the milk of treated cows. inchem.orgpharmacompass.com This indicates that the necessary conditions for dehydrochlorination exist within the physiological environment of living organisms. inchem.org

Dichlorvos is a significantly more potent inhibitor of cholinesterase than its parent compound, this compound. inchem.orgccme.ca It is estimated that the cholinesterase inhibiting activity of dichlorvos is at least 100 times greater than that of this compound. inchem.orgccme.ca This substantial difference in potency underscores the importance of the conversion process for this compound's biological activity. While this compound itself has some inhibitory effect on acetylcholinesterase, its toxicity is primarily attributed to the formation of dichlorvos. who.int

Table 2: Comparative Cholinesterase Inhibition

| Compound | Relative Inhibitory Potency | Note | Reference |

|---|---|---|---|

| This compound | 1x | Base compound | inchem.orgccme.ca |

| Dichlorvos | ≥100x | Transformation product of this compound | inchem.orgccme.ca |

This table is interactive. Click on the headers to sort the data.

Due to its gradual conversion in the body, this compound effectively functions as a "slow release source" of dichlorvos. inchem.orgccme.ca This characteristic may be crucial for some of its therapeutic applications, such as its use as a schistosomicide. inchem.org The slow, continuous formation of the highly active dichlorvos from the less potent this compound provides a sustained inhibitory effect on acetylcholinesterase. who.intinchem.org

Non-Enzymatic Dehydrochlorination of this compound to Dichlorvos in Aqueous and Biological Systems

Cholinergic System Interactions and Acetylcholinesterase (AChE) Inhibition

The primary mode of action for this compound, via its conversion to dichlorvos, is the inhibition of acetylcholinesterase (AChE). who.intmdpi.com AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) at nerve endings. inchem.orgwikipedia.org By inhibiting AChE, dichlorvos causes an accumulation of acetylcholine in the synapses. ipb.ac.idinchem.org This leads to the overstimulation of cholinergic receptors, resulting in the characteristic signs of organophosphate toxicity. inchem.orgepa.gov The inhibition of both central and peripheral cholinergic nerve acetylcholinesterase disrupts normal nerve impulse transmission. inchem.org Molecular docking studies have further illustrated the potential for this compound to bind to acetylcholinesterase. mdpi.comresearchgate.net

Mechanism of AChE Inactivation by Phosphorylation of Serine Hydroxyl Group

The primary mechanism of this compound's toxicity involves the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. However, this compound itself is considered a weak inhibitor of AChE. Its potent anticholinesterase activity is primarily attributed to its non-enzymatic conversion to dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a more potent inhibitor. This transformation occurs at a pH above 5.5 or 6, involving the removal of a hydrogen and a chlorine atom.

Dichlorvos, the active metabolite, subsequently inactivates AChE through a process of phosphorylation. It targets a serine hydroxyl group located at the active site of the enzyme. This reaction results in a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing the neurotransmitter acetylcholine. The inhibition by dichlorvos is characterized as irreversible, leading to a lasting disruption of cholinergic signaling.

Molecular Docking Studies of this compound and AChE Binding

Molecular docking studies have provided detailed insights into the binding interactions between this compound, its active metabolite dichlorvos, and the acetylcholinesterase enzyme. These computational analyses help to elucidate the specific molecular forces and amino acid residues that govern the binding process.

Studies have shown that both this compound and dichlorvos can bind to the active site of AChE. However, dichlorvos exhibits a significantly higher binding affinity for the enzyme compared to this compound. This stronger binding affinity of dichlorvos correlates with its greater potency as an AChE inhibitor.

Docking analyses have identified key amino acid residues within the AChE active site that are crucial for the interaction with these ligands. For instance, studies on fish AChE have highlighted the involvement of SER203, HIS447, and GLU334 in the binding of dichlorvos. Further research has expanded on the interacting residues, as detailed in the table below.

Interactive Table: Key Amino Acid Residues in AChE Binding

| Ligand | Interacting Amino Acid Residues | Organism/Enzyme Source |

|---|---|---|

| Dichlorvos | SER203, HIS447, GLU334 | Fish AChE |

| Dichlorvos | TYR72, TRP86, TYR124, SER203, PHE295, PHE297, TYR337, HIS447 | Electrophorus electricus AChE |

These studies reveal that the binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions, which anchor the inhibitor within the active site and facilitate the phosphorylation of the critical serine residue.

Impact on Acetylcholine Accumulation and Neurotransmission

The inactivation of acetylcholinesterase by this compound's active metabolite, dichlorvos, leads to a significant disruption of normal neurotransmission. With AChE inhibited, the neurotransmitter acetylcholine cannot be effectively hydrolyzed in the synaptic cleft. This results in the accumulation of acetylcholine at cholinergic synapses.

The excess acetylcholine leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts the normal functioning of the cholinergic system, which is vital for a wide range of physiological processes. In the central nervous system, this can lead to a state of hyperexcitability, followed by depression of neuronal activity. The continuous presence of high levels of acetylcholine disrupts the precise timing and control of nerve impulses, leading to a cascade of downstream effects on various neurotransmitter systems.

Cholinesterase Activity as a Biomarker of Exposure

Given that the primary target of this compound is acetylcholinesterase, the activity of this enzyme has been widely utilized as a biomarker of exposure to this and other organophosphorus compounds. A reduction in cholinesterase activity in blood or tissue samples is a direct indicator of exposure and the extent of the toxic effect.

Monitoring cholinesterase activity, particularly in erythrocytes (red blood cells) and plasma, provides a reliable measure of the degree of AChE inhibition. This method is valuable for assessing exposure in various species, including fish and mammals. The level of inhibition often correlates with the severity of the observed toxic effects. For example, significant inhibition of brain cholinesterase activity in fish has been directly linked to exposure to this compound. The measurement of cholinesterase activity serves as a sensitive and specific tool for biomonitoring and assessing the physiological impact of this compound exposure.

Non-Cholinergic Molecular Targets and Mechanisms

Direct Interactions with Membrane Channels, Receptors, and Neurotransmitters

Research has begun to explore the direct interactions of this compound with other molecular components of the nervous system, independent of its effects on cholinesterase. There is evidence to suggest that organophosphorus compounds, including this compound, may directly interact with various membrane channels and neurotransmitter receptors.

For instance, studies have indicated that this compound can influence the function of ion channels, which are critical for neuronal excitability. Additionally, there is potential for direct binding to nicotinic and muscarinic acetylcholine receptors, which could modulate their function independently of acetylcholine levels. However, these direct interactions are generally considered to be less significant than the potent, indirect effects mediated by AChE inhibition. Further research is needed to fully elucidate the nature and physiological relevance of these direct molecular interactions.

Interference with Central Nervous System Signaling

Beyond its primary effect on cholinergic neurotransmission, this compound may interfere with other signaling pathways within the central nervous system (CNS). The widespread disruption of cholinergic signaling can have secondary effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.

The overstimulation of cholinergic pathways can lead to an imbalance in the release and activity of other neurotransmitters, contributing to the complex array of signs observed following exposure. For example, the hyperexcitability in the CNS caused by acetylcholine accumulation can trigger downstream changes in second messenger systems and gene expression, leading to broader and more persistent alterations in neuronal function. These secondary effects on CNS signaling pathways are an important area of ongoing research to fully understand the neurobiology of this compound.

Effects on Mitochondrial Metabolism

This compound has been shown to induce significant mitochondrial dysfunction across various biological systems. Exposure to the pesticide can lead to the impairment of cellular bioenergetics by affecting key mitochondrial processes. ufrgs.br In primary cultures of hepatocytes from the crucian carp (B13450389) (Carassius auratus gibelio), this compound exposure resulted in mitochondrial vacuolization, a sign of mitochondrial damage. nih.govtandfonline.com This structural damage is often linked to functional impairments. For instance, studies on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells revealed that this compound can induce a loss of mitochondrial membrane potential, a critical factor in maintaining mitochondrial function and cell health. nih.gov

Research on silver catfish (Rhamdia quelen) muscle tissue demonstrated that acute exposure to this compound causes mitochondrial dysfunction by inhibiting the activity of complexes II-III and IV of the mitochondrial respiratory chain. ufrgs.brnih.govresearchgate.net The inhibition of these complexes disrupts the electron transport chain, which is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. ufrgs.brnih.gov This disruption of mitochondrial homeostasis is considered an important early subcellular event in this compound's toxicity, preceding other downstream effects. core.ac.uk Furthermore, this compound can alter the concentration of intracellular calcium (Ca2+), decreasing it in the cytoplasm while increasing it within the mitochondria of porcine trophectoderm cells, which can further contribute to mitochondrial stress and dysfunction. nih.gov The accumulation of reactive oxygen species (ROS) induced by this compound can also lead to generalized oxidative damage to all mitochondrial components, including mitochondrial DNA (mtDNA). tandfonline.com

Oxidative Stress Induction and Antioxidant Enzyme Systems

This compound exposure is widely documented to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. frontiersin.org This leads to the generation of ROS and subsequent alterations in antioxidant enzyme systems in various organisms. frontiersin.org The induction of oxidative stress is a proposed mechanism for the toxic effects of organophosphates like this compound. oup.com Evidence of this compound-induced oxidative stress includes the elevation of lipid peroxidation (LPO), a process where ROS damage lipids in cell membranes. tandfonline.comnih.gov Increased LPO levels have been observed in the liver, kidney, and brain of rats and in the gills and liver of fish following this compound administration. nih.govresearchgate.netnih.gov This oxidative damage may trigger apoptosis (programmed cell death) through the mitochondrial pathway. researchgate.net In cultured fish hepatocytes, this compound increased intracellular ROS and malondialdehyde concentrations, a marker of lipid peroxidation. nih.gov

In response to this oxidative insult, organisms modulate their antioxidant defense systems, which include a variety of enzymes. However, the response of these enzymes can vary depending on the organism, tissue, concentration, and duration of exposure. frontiersin.org

Superoxide (B77818) dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. frontiersin.org The effect of this compound on SOD activity is complex and appears to be tissue- and time-dependent. In some cases, SOD activity increases, likely as a compensatory response to elevated superoxide radical production. frontiersin.org For example, an initial increase in SOD activity was observed in the plasma of Carassius auratus gibelio at 12, 24, and 48 hours post-administration. frontiersin.org Conversely, prolonged exposure or higher concentrations often lead to a significant reduction in SOD activity. frontiersin.orgnih.gov This inhibition was seen in the liver of this compound-treated Nile tilapia and in the hepatopancreas of Carassius auratus gibelio. frontiersin.org Similarly, studies on Wistar rats and the giant freshwater prawn also reported decreased SOD activity following this compound exposure. nih.govnih.govresearchgate.net In rat immature Leydig cells, this compound downregulated the expression of the Sod2 gene. nih.gov

Table 1: Effects of this compound on Superoxide Dismutase (SOD) Activity in Various Organisms

| Organism/Tissue | Effect on SOD Activity | Reference |

| Carassius auratus gibelio (Plasma) | Initial increase, followed by inhibition at higher doses/later time points | frontiersin.org |

| Carassius auratus gibelio (Liver) | Decrease | frontiersin.org |

| Nile Tilapia (Liver) | Significant reduction | frontiersin.org |

| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |

| Macrobrachium rosenbergii (Prawn) | Decreased activity from 48 to 144 h of exposure | nih.gov |

| Common Carp (Cyprinus carpio) (Gills, Liver) | Increased activity | nih.gov |

This table is interactive and can be sorted by column.

Catalase (CAT) is an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from oxidative damage. frontiersin.org Like SOD, CAT activity shows a varied response to this compound. In the plasma of Carassius auratus gibelio, CAT activity significantly increased at 12 and 24 hours but was suppressed at 72 and 96 hours post-administration. frontiersin.orgresearchgate.net In contrast, studies on Wistar rats showed a significant decrease in CAT activity in the brain, liver, and kidney upon this compound administration. nih.govresearchgate.net In common carp, CAT levels decreased notably in the gills and liver after one and two weeks of exposure. researchgate.netnih.gov However, in the liver of Nile tilapia, CAT activity was reported to increase. frontiersin.org This variability suggests that the impact on CAT is dependent on the specific experimental conditions and biological context. frontiersin.org

Table 2: Effects of this compound on Catalase (CAT) Activity in Various Organisms

| Organism/Tissue | Effect on CAT Activity | Reference |

| Carassius auratus gibelio (Plasma) | Initial increase, followed by significant suppression | frontiersin.orgresearchgate.net |

| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |

| Common Carp (Cyprinus carpio) (Gills, Liver) | Notable decrease | nih.gov |

| Nile Tilapia (Liver) | Significant increase | frontiersin.org |

| Zebrafish (Danio rerio) | Biomarker for sub-lethal effects | nih.gov |

This table is interactive and can be sorted by column.

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of xenobiotics by catalyzing the conjugation of glutathione to electrophilic substrates. This compound exposure has been shown to modulate GST activity, though the direction of this change can differ. In the liver of Nile tilapia, GST activity significantly increased following this compound treatment. frontiersin.orgembrapa.br Similarly, in the common carp, GST activity increased considerably in the gills and liver. researchgate.netnih.gov Conversely, other studies have reported an inhibition of GST activity. In both the plasma and liver tissue of Carassius auratus gibelio, GST activity was inhibited after a single dose of this compound. frontiersin.org A dose-dependent decrease in GST activity was observed, highlighting its role in this compound detoxification. frontiersin.org Studies in Wistar rats also showed a significant decrease in GST activity in the brain, liver, and kidney. nih.gov

Table 3: Effects of this compound on Glutathione S-Transferase (GST) Activity in Various Organisms

| Organism/Tissue | Effect on GST Activity | Reference |

| Nile Tilapia (Liver) | Significant increase | frontiersin.orgembrapa.br |

| Common Carp (Cyprinus carpio) (Gills, Liver) | Considerable increase | nih.gov |

| Carassius auratus gibelio (Plasma, Liver) | Inhibition/Downregulation | frontiersin.org |

| Wistar Rat (Brain, Liver, Kidney) | Significant decrease | nih.gov |

| Zebrafish (Danio rerio) | Biomarker for sub-lethal effects | nih.gov |

This table is interactive and can be sorted by column.

Influence on Gene Expression Pathways

This compound exposure can lead to significant alterations in the transcription patterns of various genes, underlying its broader toxicological effects. nih.govresearchgate.net Studies have shown that these changes in gene expression are linked to disruptions in critical biological processes, including neurodevelopment, steroidogenesis, and cellular signaling. nih.govnih.gov For instance, in porcine trophectoderm and uterine luminal epithelial cells, this compound was found to inhibit the activation of phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase signaling pathways, which are crucial for cell proliferation and survival. nih.gov In rat immature Leydig cells, this compound downregulated the expression of several genes essential for steroidogenesis, such as Star, Cyp11a1, Hsd3b1, and Cyp17a1, leading to reduced androgen production. nih.gov

A significant aspect of this compound's molecular toxicity is its impact on genes crucial for the development of the central nervous system (CNS). nih.govresearchgate.net Studies using zebrafish (Danio rerio) larvae, a common model for developmental neurotoxicity, have demonstrated that exposure to this compound leads to the downregulation of several key neurodevelopmental genes. nih.govresearchgate.netresearchgate.net The altered expression of these genes is considered a primary factor in the developmental neurotoxicity induced by the pesticide. researchgate.net

Research has identified specific genes related to neuronal development and structure that are negatively affected. These include α1-tubulin, which is involved in microtubule assembly in developing neurons; myelin basic protein (mbp), essential for myelination; synapsin IIa (syn2a), which plays a role in synaptogenesis and neurotransmitter release; sonic hedgehog a (shha), a signaling molecule critical for brain development; and growth-associated protein 43 (gap-43). nih.govresearchgate.netresearchgate.net The downregulation of these genes suggests that this compound can disrupt fundamental processes such as neuronal differentiation, axon formation, and the formation of synapses. nih.govresearchgate.net

Table 4: Downregulation of Neurodevelopmental Genes in Zebrafish Larvae by this compound

| Gene | Function | Fold Downregulation (at specified concentration) | Reference |

| α1-tubulin | Microtubule assembly in neurons | 2.54-fold (at 5 mg/L) | nih.gov |

| mbp (myelin basic protein) | Myelination of axons | 3.49-fold (at 2 mg/L) | nih.gov |

| syn2a (synapsin IIa) | Synaptogenesis, neurotransmitter release | 2.20-fold (at 2 mg/L) | nih.govresearchgate.net |

| shha (sonic hedgehog a) | CNS development signaling | 3.28-fold (at 2 mg/L) | nih.gov |

| gap-43 (growth-associated protein 43) | Neuronal growth and plasticity | 1.98-fold (at 5 mg/L) | nih.gov |

This table is interactive and can be sorted by column.

Genes Related to Cholinergic, Dopaminergic, and Serotonergic Systems

This compound's neurotoxicity is significantly linked to its impact on the gene expression within major neurotransmitter systems. oup.com Research, particularly in zebrafish models, has demonstrated that exposure to this compound leads to notable alterations in the transcription of genes crucial for the cholinergic, dopaminergic, and serotonergic pathways. oup.cominchem.org These molecular changes are consistent with observed decreases in neurotransmitter levels, such as acetylcholine, dopamine (B1211576), and serotonin (B10506), and the inhibition of acetylcholinesterase (AChE) activity. oup.com

In the cholinergic system, a key target is the acetylcholinesterase gene (ache). Studies have recorded a significant dose-dependent downregulation of ache mRNA. oup.comwho.int Other genes within this system are also affected; for instance, expression of choline (B1196258) acetyltransferase a (chata), the high-affinity choline transporter (hact), the vesicular acetylcholine transporter (vacht), and the nicotinic acetylcholine receptor α7 subunit (chrna7) have all been observed to be downregulated following this compound exposure. oup.com

The dopaminergic system also shows vulnerability to this compound. The expression of dopamine receptor genes, specifically drd4a and drd4b, has been found to be downregulated. oup.com Similarly, the serotonergic system is disrupted, with altered transcription patterns for genes involved in serotonin synthesis, transport, and reception. inchem.org For example, while genes for tryptophan hydroxylase (tph1, tph2, tphr), the rate-limiting enzyme in serotonin synthesis, were upregulated, genes for the serotonin transporters (serta, sertb) and receptors (htr1aa, htr1ab) were downregulated. oup.commdpi.com This complex pattern of gene dysregulation underlies the disruption of cholinergic, dopaminergic, and serotonergic signaling, contributing significantly to the neurotoxic effects of this compound. oup.com

Table 1: Effect of this compound on Genes of Major Neurotransmitter Systems in Zebrafish Larvae This table is interactive. You can sort and filter the data.

| System | Gene | Gene Name | Observed Effect |

| Cholinergic | ache | Acetylcholinesterase | Downregulated |

| Cholinergic | chata | Choline acetyltransferase a | Downregulated |

| Cholinergic | hact | High-affinity choline transporter | Downregulated |

| Cholinergic | vacht | Vesicular acetylcholine transporter | Downregulated |

| Cholinergic | chrna7 | Nicotinic acetylcholine receptor α7 | Downregulated |

| Dopaminergic | drd4a | Dopamine receptor D4a | Downregulated |

| Dopaminergic | drd4b | Dopamine receptor D4b | Downregulated |

| Serotonergic | tph1 | Tryptophan hydroxylase 1 | Upregulated |

| Serotonergic | tph2 | Tryptophan hydroxylase 2 | Upregulated |

| Serotonergic | tphr | Tryptophan hydroxylase r | Upregulated |

| Serotonergic | serta | Serotonin transporter a | Downregulated |

| Serotonergic | sertb | Serotonin transporter b | Downregulated |

| Serotonergic | htr1aa | 5-hydroxytryptamine receptor 1aa | Downregulated |

| Serotonergic | htr1ab | 5-hydroxytryptamine receptor 1ab | Downregulated |

Genes Involved in Cellular Apoptosis, Immune System, and Oxidative Stress

This compound exposure triggers cellular stress responses that can lead to apoptosis (programmed cell death), immune system disruption, and oxidative stress, which are reflected in the altered expression of specific genes. nih.govmdpi.comresearchgate.net

Cellular Apoptosis: this compound has been shown to induce apoptosis in various cell types, including hepatocytes and porcine trophectoderm cells. nih.govnih.gov This process is accompanied by the upregulation of genes that promote cell death. Transcriptomic analyses have identified the overexpression of apoptotic genes such as cidec and bada. nih.gov Furthermore, key genes in the apoptosis signaling cascade, such as caspase-3 and tp53 (which encodes the p53 tumor suppressor protein), are activated. nih.govnih.gov The activation of caspase-3 is a critical step, often resulting from the release of cytochrome c from mitochondria into the cytoplasm, a process also observed following this compound exposure. nih.govebi.ac.uk Studies in porcine cells showed that this compound inhibits proliferation by causing cell cycle arrest and induces apoptotic features like DNA fragmentation and loss of mitochondrial membrane potential. nih.gov

Immune System: The immunotoxic effects of this compound are evident from changes in the expression of immune-related genes. mdpi.comub.ac.id In fish, exposure can lead to the upregulation of genes involved in inflammation and the immune response. nih.gov For example, chronic exposure in common carp resulted in a significant upregulation of the mRNA and protein levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Conversely, some studies have reported a decrease in the expression of all tested immune genes in the giant freshwater prawn after short-term exposure, suggesting that the immunomodulatory effects can vary between species and exposure conditions. ub.ac.id

Oxidative Stress: this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS) and causing an imbalance in the cellular antioxidant defense system. researchgate.netnih.govnih.gov This is reflected in the modulation of genes encoding antioxidant enzymes. researchgate.netnih.gov Studies in fish have reported varied responses; for instance, exposure has been shown to decrease the activities of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), corresponding to changes in the expression of their respective genes (CAT, SOD, GPx). nih.gov In other cases, gene expression of Sod1, Gstp-1a, and Gpx1a were significantly increased. researchgate.net This disruption of the antioxidant system leads to cellular damage, such as lipid peroxidation. researchgate.netnih.gov

Table 2: Summary of Gene Expression Changes Related to Apoptosis, Immunity, and Oxidative Stress This table is interactive. You can sort and filter the data.

| Process | Gene/Gene Family | Organism/Cell Type | Observed Effect |

| Apoptosis | caspase-3 | Fish (Hepatocytes) | Activated |

| Apoptosis | tp53 | Fish | Upregulated |

| Apoptosis | cidec, bada | Fish | Upregulated |

| Apoptosis | Proliferation-related proteins | Porcine Cells | Altered |

| Immune Response | TNF-α, IL-1β | Common Carp | Upregulated |

| Immune Response | TGF-β | Common Carp | Upregulated |

| Immune Response | Various immune genes | Freshwater Prawn | Downregulated |

| Oxidative Stress | CAT, SOD, GSH-Px | Common Carp | Decreased activity |

| Oxidative Stress | Sod1, Gstp-1a, Gpx1a | Zebrafish | Upregulated |

DNA Alkylating Property

Under physiological conditions, this compound is known to possess DNA-alkylating properties. inchem.orgwho.intinchem.org This characteristic is a significant aspect of its genotoxic potential. The alkylating activity of this compound allows it to react directly with DNA, leading to the formation of adducts. Specifically, it has been demonstrated that in vivo exposure of mice to this compound results in the methylation of guanine (B1146940) at the N7 position in the DNA of the liver and kidneys. researchgate.net This alkylation can lead to depurination and subsequent excision of the damaged base. who.int The DNA damage resulting from this alkylation can trigger cellular repair processes. iss.it While this compound's primary metabolite, dichlorvos, is also a potent alkylating agent, evidence suggests that this compound itself is responsible for at least a portion of the observed genotoxic activity. oup.comresearchgate.net This direct interaction with DNA is a critical mechanism underlying the mutagenic potential of the compound. inchem.orgpic.int

Toxicological Research on Trichlorfon

Neurotoxicity Studies

Neurotoxicity studies on trichlorfon (B7771407) have utilized various models to investigate its impact on the developing and mature nervous system. These studies have been crucial in elucidating the mechanisms through which this compound exerts its toxic effects.

Developmental Neurotoxicity Research

Developmental neurotoxicity research investigates the adverse effects of chemical exposure on the developing nervous system. Larval models, particularly zebrafish, have been instrumental in this area of research due to their rapid development and genetic similarities to humans. mdpi.com

Effects on Survival, Hatching, Heartbeat, and Body Length in Larval Models

Studies using zebrafish larvae have demonstrated that exposure to this compound can lead to significant developmental issues. researchgate.netmdpi.com Research has shown that this compound exposure reduces the survival rate, hatching rate, heartbeat, and body length of zebrafish larvae. nih.govresearchgate.net For instance, exposure to a 5 mg/L concentration of this compound resulted in a 6.22% reduction in survival rate and a 7.26% decrease in hatching rate. researchgate.net The same concentration also led to an 8.17% decrease in heart rate and a 10.18% reduction in the body length of the larvae. researchgate.net Furthermore, increased rates of malformations, such as spinal curvature, tail curvature, and yolk sac edema, were observed. researchgate.net

Table 1: Developmental Toxicity of this compound in Zebrafish Larvae (144 hpf)

| Parameter | Control | 0.1 mg/L | 2 mg/L | 5 mg/L |

|---|---|---|---|---|

| Survival Rate (%) | 100 | 98.61 ± 1.39 | 97.22 ± 1.39 | 93.78 ± 1.78 |

| Hatching Rate (%) | 100 | 99.07 ± 0.93 | 96.29 ± 1.47 | 92.74 ± 2.05 |

| Heartbeat (beats/min) | 145.50 ± 2.51 | 144.75 ± 2.75 | 140.25 ± 2.22 | 133.67 ± 2.08 |

| Body Length (mm) | 4.03 ± 0.05 | 3.98 ± 0.06 | 3.82 ± 0.07 | 3.62 ± 0.05 |

Data is presented as mean ± SEM. Source: Adapted from developmental toxicity studies in zebrafish larvae. researchgate.netresearchgate.net

Impaired Locomotor Activity

A significant indicator of neurodevelopment is locomotor activity, and studies have consistently shown that this compound exposure impairs this function in larval models. mdpi.comresearchgate.net In zebrafish larvae, a marked reduction in locomotor activity has been observed following this compound exposure. researchgate.netnih.gov Behavioral assays revealed a significant decrease in the average swimming speed of larvae exposed to this compound, indicating a disruption in their motor function. researchgate.net This impairment in movement is a critical sign of the underlying neurotoxic effects of the compound. nih.gov

Neurodevelopmental Gene Expression Alterations

This compound-induced neurotoxicity is also evident at the molecular level through alterations in the expression of genes crucial for the development of the central nervous system (CNS). mdpi.comnih.gov Research has shown that exposure to this compound leads to the downregulation of several key neurodevelopmental genes. researchgate.net Specifically, the expression of genes such as α1-tubulin, mbp, syn2a, shha, and gap-43 was found to be decreased in zebrafish larvae. nih.govnih.gov These genes are involved in essential processes like the formation of microtubules, myelination, and synapse formation. nih.gov The downregulation of these genes suggests that this compound interferes with the fundamental development of the nervous system. nih.gov

Disorders of Cholinergic, Dopaminergic, and Serotonergic Signaling

A key mechanism of this compound's neurotoxicity is its disruption of major neurotransmitter systems. researchgate.netmdpi.com The compound significantly inhibits the activity of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. scielo.org.co

Beyond the cholinergic system, this compound exposure also results in decreased levels of the neurotransmitters dopamine (B1211576) and serotonin (B10506) in larval models. researchgate.netresearchgate.net This is accompanied by altered transcription of genes related to these neurotransmitter systems. nih.gov For the cholinergic system, genes such as ache, chrna7, chata, hact, and vacht are affected. researchgate.net In the dopaminergic system, the expression of drd4a and drd4b is altered, while in the serotonergic system, genes like tph1, tph2, tphr, serta, sertb, htrlaa, and htrlab show changes in their transcription patterns. researchgate.netnih.gov These findings indicate that the developmental neurotoxicity of this compound can be attributed to widespread disorders of cholinergic, dopaminergic, and serotonergic signaling. mdpi.comnih.gov

Table 2: Effects of this compound on Neurotransmitter Levels in Zebrafish Larvae (144 hpf)

| Neurotransmitter | Control | 0.1 mg/L | 2 mg/L | 5 mg/L |

|---|---|---|---|---|

| Acetylcholine (ACh) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |

| Dopamine (DA) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |

| Serotonin (5-HT) | Normalized to 1 | Decreased | Significantly Decreased | Significantly Decreased |

Source: Adapted from neurotransmitter analysis in zebrafish larvae. researchgate.netresearchgate.net

Chronic Neurotoxic Effects and Neurodegeneration

Chronic exposure to sublethal doses of this compound can lead to long-term neurotoxic effects and neurodegeneration. researchgate.net Studies in rodent models have provided insights into these chronic effects. scielo.org.coredalyc.org

Research on Wistar rats administered multiple sublethal doses of this compound revealed significant neurotoxic damage. scielo.org.coredalyc.org Immunohistochemical analysis showed a marked reduction in neuronal and astrocytic reactivity in the brains of treated animals compared to controls. redalyc.org This suggests a loss of neuronal viability and impaired function of astrocytes, which are crucial for neuroprotection and repair. scielo.org.coredalyc.org The decrease in these cell populations is thought to be mediated by apoptosis. scielo.org.co

Furthermore, these studies observed an abnormal increase and distribution of myelin in the white matter of the brain. redalyc.org This indicates that chronic this compound exposure disrupts the normal formation and maintenance of myelin sheaths, which are essential for proper nerve impulse conduction. scielo.org.co These findings suggest that chronic exposure to this compound can lead to a functional imbalance between neurons and astrocytes and result in abnormal myelin formation, contributing to neurodegeneration. scielo.org.coredalyc.org

Effects on Neuronal and Glial Cell Viability

Exposure to this compound has been shown to decrease the viability of both neuronal and glial cells in a dose-dependent manner. scielo.org.co Studies on Wistar rats revealed that treatment with this compound significantly reduced the immunoreactivity of neurons and astrocytes in the CA1 region of the hippocampus and the lateral striatum. scielo.org.coredalyc.org This reduction in cell populations is reported to be a process mediated by apoptosis. scielo.org.co The neurotoxic effects of this compound may be partly attributed to its metabolite, dichlorvos (B1670471), which can exhibit even greater neurotoxicity than the parent compound. scielo.org.co

Research on aquatic species corroborates these findings. In silver catfish (Rhamdia quelen), exposure to this compound at certain concentrations for 24 to 48 hours resulted in a reduction in brain cell viability compared to control groups. researchgate.netnih.gov The overproduction of free radicals associated with glial activation following exposure to toxins like this compound can lead to apoptotic cell death, which is consistent with observed reductions in neuronal protein expression. scielo.org.co

Genotoxicity and Mutagenicity Assessments

In Vitro and In Vivo Genotoxicity Studies

The mutagenicity of this compound has produced varied results across different studies. inchem.org Generally, a majority of in vitro studies using both bacterial and mammalian cells have found positive results for mutagenicity. inchem.org Conversely, fewer in vivo studies have yielded positive outcomes. inchem.org Some of the observed effects may be attributable, either partially or wholly, to this compound's primary metabolite, dichlorvos. inchem.org

This compound is considered a genotoxic agent, having demonstrated activity in multiple eukaryotic bioassay systems. epa.gov For instance, it has tested positive in in vivo studies for sister chromatid exchange. inchem.org Furthermore, research using centromere-specific probes in human lymphoblastoid cell lines has demonstrated the aneugenic activity of this compound. cefic-lri.org However, there is also evidence from studies on poisoned humans suggesting that this compound can cause aneuploidy and chromosome damage in lymphocytes. inchem.org

DNA Damage Mechanisms (e.g., guanine (B1146940) N7 methylation)

Under physiological conditions, this compound is known to possess DNA-alkylating properties. inchem.org A primary mechanism of its genotoxicity involves the alkylation of guanine at the N7 position. inchem.org The N7 position of guanine has the highest negative electrostatic potential in the DNA double helix, making it a prime target for electrophilic methylating agents. nih.gov While N7-methylguanine is the most predominant adduct formed, it is not considered directly mutagenic. nih.govbiotage.co.jp However, it can lead to mutations and cytotoxicity following spontaneous depurination from the DNA strand. nih.govmdpi.com

Induction of Spindle Disturbances and Aneuploidy

This compound is recognized as a germ-cell aneugen in animal models in vivo. inchem.org Its mechanism of inducing aneuploidy—an abnormal number of chromosomes—is linked to its ability to cause disturbances in the mitotic spindle, which is crucial for proper chromosome segregation during cell division. inchem.orgtandfonline.com Studies in male mice demonstrated that this compound induced aneuploidy in spermatocytes during meiosis. scispace.comresearchgate.net

In Vitro Cell Line Studies (e.g., V79 cells)

In vitro studies using Chinese hamster V79 cell lines have confirmed that this compound is a potent spindle poison. inchem.orgscispace.comresearchgate.net Research conducted by Sun et al. (2000) showed that this compound caused a concentration-dependent increase in the frequency of initial and full c-mitoses, which are mitotic arrests similar to those caused by colchicine. researchgate.net This effect was observed in a dose range of 40-120 µg/ml. researchgate.net The study also noted a decrease in the mitotic index at concentrations between 40 and 100 µg/ml; however, at 120 µg/ml, the mitotic index returned to control levels, which coincided with a significant increase in c-mitoses. researchgate.net

Interactive Table: Effect of this compound on V79 Cell Mitosis

| This compound Concentration (µg/ml) | Effect on Mitotic Spindle | Impact on Mitotic Index (MI) |

| 40-100 | Concentration-dependent increase in c-mitoses | Decreased compared to control |

| 120 | Dramatic increase in c-mitoses | Returned to control level |

In Vivo Germ Cell Studies (e.g., male mouse sperm FISH)

In vivo research has been conducted to assess the impact of this compound on male germ cells, with a focus on aneuploidy induction. One key methodology employed is the multicolour fluorescence in situ hybridization (FISH) assay on mouse sperm.

In a study involving male mice, single intraperitoneal injections of this compound were administered. inchem.org Twenty-two days after treatment, sperm were collected from the cauda epididymis. inchem.org This specific timeframe was chosen as it corresponds to the normal duration for mouse spermatocytes to mature into sperm. inchem.org The use of multicolour FISH with DNA probes specific to chromosomes X, Y, and 8 allowed for the identification and quantification of aneuploid sperm. oup.com

| Treatment Group | Frequency of Disomic Sperm (%) |

| Control 1 | 0.046 |

| This compound (200 mg/kg) | 0.068 |

| Control 2 | 0.042 |

| This compound (300 mg/kg) | 0.074 |

| Control 3 | 0.056 |

| This compound (405 mg/kg) | 0.134 |

| Data sourced from a study on aneuploidy induction in male mouse germ cells. nih.govresearchgate.net |

Immunotoxicity Investigations

Research has also focused on the immunotoxic effects of this compound, particularly in aquatic environments and on specific immune cells.

Impairment of Immune Response in Aquatic Organisms

This compound has been shown to impede the immune response in fish. ccme.ca Exposure to this organophosphate can lead to a deficiency in immunity, which in turn can increase the susceptibility of the organism to infections by pathogens. nih.gov Studies on tambaqui ( Colossoma macropomum ) have revealed that exposure to this compound can activate metabolic pathways related to the immune response. nih.gov However, this activation may also compromise the fish's ability to mount an effective immune defense, highlighting the potential immunotoxic effects of the compound. nih.gov In zebrafish, this compound has demonstrated immunotoxicity, further indicating its potential to harm aquatic life. mdpi.com

Diminished Immune Cell Function

The immunotoxic effects of this compound extend to the cellular level. Carbamate exposure, a class of pesticides that includes compounds with similar mechanisms of action to organophosphates, has been linked to diminished immune cell function. researchgate.net In fish, this compound exposure has been found to interfere with purinergic signaling, a crucial pathway in immune and inflammatory responses. researchgate.net This interference can lead to an impairment of the immune response by reducing the hydrolysis of adenosine (B11128) triphosphate (ATP) and increasing the deamination of adenosine, which can result in the release of pro-inflammatory mediators. researchgate.net

Hepatotoxicity and Nephrotoxicity Research

The toxic effects of this compound on the liver (hepatotoxicity) and kidneys (nephrotoxicity) have been a subject of scientific investigation.

Histopathological Changes in Liver and Kidney Tissues

Exposure to this compound has been associated with significant histopathological changes in both the liver and kidneys. In fish, such as the Prussian carp (B13450389) (Carassius auratus gibelio), oral administration of this compound has led to observable changes in liver tissue. nih.govresearchgate.net These changes include vacuolar degeneration, necrosis, and congestion of the central vein. nih.govresearchgate.net Similarly, in zebrafish, this compound exposure has been shown to cause damage to hepatocyte structure. nih.gov

With regard to nephrotoxicity, studies on goldfish (Carassius auratus) have demonstrated that short-term exposure to this compound can significantly affect kidney function. nih.gov Histopathological examinations of kidney tissue in fish exposed to organophosphates have revealed alterations such as hypertrophy of kidney tube cells and glomerular expansion. researchgate.net

| Organ | Species | Observed Histopathological Changes |

| Liver | Prussian carp (Carassius auratus gibelio) | Vacuolar degeneration, necrosis, congestion of the central vein. nih.govresearchgate.net |

| Liver | Zebrafish (Danio rerio) | Hepatocyte structure damage, vacuolation. nih.gov |

| Kidney | Goldfish (Carassius auratus) | Significant impact on kidney function. nih.gov |

| Kidney | Prochilodus scrofa | Hypertrophy of kidney tube cells, glomerular expansion. researchgate.net |

Enzyme Activity Inhibition in Liver Tissue

This compound exposure has been shown to inhibit the activity of several key enzymes in the liver. In the liver tissues of Prussian carp, a significant inhibition of acetylcholinesterase (AChE), glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT) activity was observed following treatment with this compound. nih.gov This inhibition of enzyme activity is believed to contribute to the observed hepatotoxicity and subsequent histopathological changes. nih.gov In crucian carp, this compound was found to decrease hepatic hormone-sensitive lipase (B570770) activity, which is associated with impaired lipid transport and the accumulation of lipids in hepatocytes. srce.hrnih.gov However, studies on tambaqui have shown that while this compound exposure can reduce the gene expression of GST in the liver, it did not significantly alter the gene expression of AChE in the same organ. scielo.br

Lipid Accumulation and Hepatocyte Apoptosis

This compound exposure has been demonstrated to interfere with hepatic lipid metabolism and induce programmed cell death (apoptosis) in hepatocytes. Research indicates that this compound can lead to the accumulation of lipids in the liver by influencing metabolic and transport pathways. nih.gov Studies in crucian carp (Carassius auratus gibelio) have shown that long-term exposure to low concentrations of this compound can result in lipid metabolism disorders. nih.gov This is characterized by a significant increase in triglyceride content within the liver and a corresponding decrease in plasma triglyceride levels. nih.gov

Ultrastructural analysis of hepatocytes exposed to this compound reveals significant morphological changes, including dilatation of the rough endoplasmic reticulum and mitochondrial vacuolization. nih.gov These changes are associated with the accumulation of lipid droplets within the cells. nih.govtandfonline.com The mechanism appears to involve a disruption in the balance between lipid synthesis, breakdown, and transport. nih.gov For instance, in crucian carp exposed to this compound, hepatic levels of very-low-density lipoprotein (VLDL) and apolipoprotein B100 (Apo B100), which are crucial for lipid transport out of the liver, were found to be decreased. nih.gov

The induction of hepatocyte apoptosis by this compound is linked to oxidative stress. researchgate.net Exposure to the pesticide can increase the production of intracellular reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov This oxidative damage can trigger the mitochondrial pathway of apoptosis. nih.gov Research has shown that this compound can cause the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This process leads to the characteristic features of apoptosis, such as nuclear shrinkage, cell membrane rupture, and the formation of apoptotic bodies. nih.gov Studies in fish have confirmed a direct correlation between increasing this compound concentrations and an increased rate of hepatocyte apoptosis. researchgate.net

Table 1: Effects of this compound on Hepatic Parameters

| Species | Key Findings | Reference |

| Crucian Carp (Carassius auratus gibelio) | Increased liver triglyceride content; Decreased plasma triglycerides. nih.gov | nih.gov |

| Crucian Carp (Carassius auratus gibelio) | Decreased hepatic very-low-density lipoprotein (VLDL) and apolipoprotein B100 (Apo B100). nih.gov | nih.gov |

| Crucian Carp (Carassius auratus gibelio) | Rough endoplasmic reticulum dilatation and mitochondrial vacuolization. nih.gov | nih.gov |

| Crucian Carp (Carassius auratus gibelio) | Increased hepatic total nitric oxide synthase (T-NOS) and xanthine (B1682287) oxidase (XOD) activities. researchgate.net | researchgate.net |

| Crucian Carp (Carassius auratus gibelio) | Induced hepatocyte apoptosis via mitochondrial cytochrome c release and caspase-3 activation. nih.gov | nih.gov |

Effects on Reproductive and Endocrine Systems

This compound is recognized as a compound that can cause adverse effects on the reproductive and endocrine systems. pic.int It is considered an endocrine disruptor, meaning it can alter the normal functioning of the hormonal system. pic.intnih.gov The mechanisms by which endocrine disruptors act can include mimicking or inhibiting the actions of natural hormones, altering hormone production, or interfering with hormone transport. ffcr.or.jpnih.gov

Research in animal models has provided evidence of this compound's reproductive toxicity. A three-generation study in rats revealed that a high dietary dose resulted in a marked decrease in the rate of pregnancy and produced underdeveloped pups that did not survive to weaning. orst.edu A lower dose in the same study reduced the number of pups per litter and their individual weights. orst.edu There is also limited evidence suggesting that this compound may damage the male reproductive system, potentially by decreasing sperm count, and may also affect female fertility. nj.gov In mice, maternal exposure to a high dose of this compound resulted in significantly reduced body weights in both male and female fetuses. nih.gov However, teratogenic (birth defect-causing) effects appear to occur only at high doses. orst.edu